3-Iodobut-2-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
35761-83-2 |
|---|---|
Molecular Formula |
C4H7IO |
Molecular Weight |
198.00 g/mol |
IUPAC Name |
(Z)-3-iodobut-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2- |
InChI Key |
FGVPOVUNPAAFPT-RQOWECAXSA-N |
Isomeric SMILES |
C/C(=C/CO)/I |
Canonical SMILES |
CC(=CCO)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodobut 2 En 1 Ol and Its Derivatives
Stereoselective Synthesis of 3-Iodobut-2-en-1-ol (B11716759) Isomers
The precise control over the stereochemistry of the double bond (E/Z isomers) is often critical for subsequent reactions and the biological activity of derived compounds. Several methods have been developed to achieve stereoselective synthesis of vinyl iodides, including those applicable to this compound.
Chemoselective Reduction and Iodination Strategies from Alkynes
Alkynes represent a common starting point for the synthesis of vinyl iodides. Strategies often involve the hydroiodination of alkynes or related transformations followed by reduction or other functional group manipulations.
One approach involves the palladium-catalyzed hydrostannation of terminal alkynes, followed by iodinolysis of the intermediate vinylstannane. This method has demonstrated good regioselectivity and excellent E-stereoselectivity, although yields can be moderate. For instance, treatment of a bromoalkyne with a palladium catalyst in the presence of tributyltin hydride, followed by in situ iodination, can yield E-vinyl iodides researchgate.net.
Another method for accessing vinyl iodides from alkynes involves the use of trimethylsilyl (B98337) iodide (TMSI). For example, 2-butyn-1,4-diol can be converted to (Z)-2,4-diiodobut-2-en-1-ol using in situ generated TMSI. Subsequent coupling with nucleophiles can lead to (2Z)-2-iodo allylic alcohols researchgate.net.
Table 2.1.1: Synthesis of Vinyl Iodides from Alkynes
| Precursor | Reagents/Conditions | Product Type | Yield | Stereoselectivity | References |
| Terminal Alkyne | Pd-catalyzed hydrostannation with Bu3SnH, followed by iodination | E-Vinyl Iodides | ~55% | Excellent (E) | researchgate.net |
| 2-Butyn-1,4-diol | Trimethylsilyl iodide (in situ generated) | (Z)-2,4-diiodobut-2-en-1-ol | High | (Z) | researchgate.net |
| 2-Butyn-1-ol | Cp2Zr(H)Cl, then I2 | (E)-4-iodobut-3-en-1-ol | ~96% | (E) | nih.gov |
Iodohydroxylation Approaches Utilizing Unsaturated Precursors
Iodohydroxylation, the addition of iodine and a hydroxyl group across a double or triple bond, offers a direct route to iodohydrins. This methodology can be applied to unsaturated precursors to synthesize this compound or related structures.
The addition of iodine and water to alkenes, often mediated by reagents like N-halosuccinimides (NXS) or iodine in the presence of oxidants, can yield iodohydrins organic-chemistry.orgmdpi.com. For example, the reaction of alkylidenecyclopropanes with an I2/H2O system has been reported to produce iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives through ring-opening or ring-keeping pathways mdpi.comchemrxiv.org.
Furthermore, iodine itself can act as a catalyst or reagent in the functionalization of unsaturated systems. For instance, iodine can catalyze the direct allylic substitution of alcohols, and in combination with water, it can facilitate deprotective oxidation of allylic ethers to α,β-unsaturated ketones and aldehydes, suggesting its broader role in oxygen and iodine incorporation into unsaturated molecules thieme-connect.comrsc.org.
Synthesis of Protected Forms of this compound for Chemical Maneuvers
The presence of the reactive allylic alcohol functionality in this compound necessitates the use of protecting groups to prevent unwanted side reactions during subsequent synthetic transformations. Protection of the hydroxyl group allows for selective manipulation of the vinyl iodide moiety or other parts of the molecule.
Silylated Ether Derivatives
Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ethers, are common and effective protecting groups for alcohols due to their ease of formation and selective cleavage. The hydroxyl group of this compound can be readily protected by reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) or triethylamine (B128534) rsc.orgrsc.orgthieme-connect.commpg.de.
For example, treatment of (E)-3-iodobut-2-en-1-ol with TBSCl and imidazole in N,N-dimethylformamide (DMF) yields the corresponding TBS-protected ether in high yield rsc.orgrsc.org. This protected form, (E)-4-[(tert-butyldimethylsilyl)oxy]-3-iodobut-2-en-1-ol, is stable under various reaction conditions and can be readily deprotected using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) rsc.org.
Table 2.2.1: Silylation of this compound
| Alcohol Substrate | Protecting Reagent | Base/Catalyst | Solvent | Conditions | Protected Product | Yield | References |
| (E)-3-Iodobut-2-en-1-ol | TBSCl | Imidazole | DMF | 25 °C, 1 h | (E)-4-[(tert-butyldimethylsilyl)oxy]-3-iodobut-2-en-1-ol | High | rsc.orgrsc.org |
| (E)-3-Iodobut-2-en-1-ol | TBSCl | Imidazole | CH2Cl2 | 0 °C to RT | (E)-4-[(tert-butyldimethylsilyl)oxy]-3-iodobut-2-en-1-ol | 83% | rsc.org |
| (E)-3-Iodobut-2-en-1-ol | TBSCl | Imidazole | THF | 0 °C to RT | (E)-4-[(tert-butyldimethylsilyl)oxy]-3-iodobut-2-en-1-ol | 96% | mpg.de |
Other Hydroxyl Protecting Group Strategies
Beyond silyl ethers, other protecting groups can be employed for the hydroxyl functionality of this compound, depending on the specific synthetic requirements.
Benzyl (B1604629) Ethers: Benzyl (Bn) ethers are a common choice for alcohol protection. They can be formed via Williamson ether synthesis using benzyl bromide and a base, or through other methods like using benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxypyridinium triflate under neutral conditions organic-chemistry.orgbeilstein-journals.org. Deprotection is typically achieved through palladium-catalyzed hydrogenation. While not explicitly detailed for this compound in the provided search results, benzyl protection is a generally applicable strategy for allylic alcohols.
Acetals/Tetrahydropyranyl (THP) Ethers: Acetal protecting groups, such as THP ethers, are formed by reacting the alcohol with dihydropyran under acidic catalysis. These groups are stable to bases, nucleophiles, and many reducing agents, and can be removed under acidic conditions uwindsor.caorganic-chemistry.org. This strategy is also generally applicable to allylic alcohols.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves using environmentally benign reagents, solvents, and catalytic methods.
Solvent Choice: The use of water as a solvent is a key green chemistry principle. For example, methodologies for tunable regioselective allylic alkylation and iodination of imidazoheterocycles have been developed in water using a combination of allylic alcohol and molecular iodine, highlighting the potential for aqueous reaction media organic-chemistry.org.
Catalytic Methods: Employing catalytic amounts of reagents reduces waste. Iodine itself can act as a catalyst in various transformations, including esterification and acetalization, and its use in combination with oxidants or other catalysts can lead to more efficient processes researchgate.net. For instance, copper(I)-catalyzed Finkelstein-type halide-exchange reactions offer a stereoselective route to vinyl iodides under mild conditions, utilizing catalytic copper organic-chemistry.orgthieme-connect.com.
Atom Economy: Utilizing reactions that incorporate most or all atoms of the reactants into the product (high atom economy) is desirable. For example, methods that directly functionalize unsaturated precursors without generating significant byproducts align with this principle.
Compound List:
this compound
(E)-3-Iodobut-2-en-1-ol
(Z)-3-Iodobut-2-en-1-ol
(E)-4-[(tert-butyldimethylsilyl)oxy]-3-iodobut-2-en-1-ol
(Z)-2,4-diiodobut-2-en-1-ol
(E)-4-iodobut-3-en-1-ol
But-2-yn-1-ol
But-2-en-1-ol
But-2-yn-1,4-diol
tert-Butyldimethylsilyl chloride (TBSCl)
Benzyl bromide
2-Benzyloxypyridinium triflate
Dihydropyran
Tributyltin hydride
Trimethylsilyl iodide (TMSI)
Imidazole
N,N-dimethylformamide (DMF)
Tetrahydrofuran (THF)
Dichloromethane (CH2Cl2)
Tetra-n-butylammonium fluoride (TBAF)
Potassium iodide (KI)
Copper(I) iodide (CuI)
Palladium catalysts (e.g., Pd(PPh3)4, Pd2(dba)3)
Iridium(III) complexes
Molecular iodine (I2)
N-halosuccinimides (NXS)
Oxone
o-Iodoxybenzoic acid (IBX)
Reactivity and Mechanistic Investigations of 3 Iodobut 2 En 1 Ol
Transition Metal-Catalyzed Transformations
Transition metals, especially palladium, play a pivotal role in catalyzing a wide array of C-C and C-heteroatom bond-forming reactions, making them indispensable tools for manipulating molecules like 3-iodobut-2-en-1-ol (B11716759). The presence of the vinyl iodide moiety makes it amenable to various cross-coupling reactions, while the allylic alcohol can participate in or direct these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds from organohalides or pseudohalides and organometallic reagents. The vinyl iodide functionality in this compound makes it a potential coupling partner.
Research has demonstrated the utility of related allylic iodides in palladium-catalyzed cross-coupling. For instance, the reaction of Zn-protected (Z)-3-iodo-2-buten-1-ol with organozinc reagents, catalyzed by palladium complexes such as Pd(PPh₃)₄ or Cl₂Pd(PPh₃)₂, provides a highly stereoselective and general route to (Z)-3-methyl-2-alken-1-ols researchgate.netresearchgate.netresearchgate.netmolaid.com. This highlights the feasibility of cross-coupling at the vinyl iodide position of similar structures. Furthermore, palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1-aryl allylic alcohols with terminal alkynes has been achieved, yielding conjugated (E)-3-alkynyl-3-trifluoromethyl allylic alcohols sioc-journal.cnsioc-journal.cn. These examples underscore the potential for this compound to participate in such reactions, potentially leading to substituted butenols or related structures.
The Stille coupling, a palladium-catalyzed reaction between organotin compounds and organic halides or pseudohalides, is known for its tolerance of various functional groups and its ability to couple sp²-hybridized carbon atoms nih.govresearchgate.net. While direct Stille coupling analogues involving iodinated phosphonate (B1237965) derivatives of this compound are not extensively documented, the synthesis of stannylated allyl and vinyl phosphonates via molybdenum-catalyzed hydrostannations has been reported researchgate.netuni-saarland.deuni-saarland.deacs.org. This suggests that phosphonate-containing molecules can be functionalized with organotin groups, which are key for Stille coupling, thereby opening avenues for related transformations.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Related Allylic Iodides and Alcohols
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| Zn-protected (Z)-3-iodo-2-buten-1-ol | Organozinc reagents | Pd(PPh₃)₄ or Cl₂Pd(PPh₃)₂, n-BuLi (2 equiv.) | (Z)-3-methyl-2-alken-1-ols | High | researchgate.netresearchgate.net |
| (Z)-3-iodo-3-trifluoromethyl-1-aryl allylic alcohol | Terminal alkynes | Pd(PPh₃)₄/CuI, Et₃N | (E)-3-alkynyl-3-trifluoromethyl allylic alcohols | Good | sioc-journal.cn |
| Allylic alcohols | Aryl/Alkenylboronic acids | Pd(0)/PPh₃ | Allylated products (aryl/alkenyl substituted allylic alcohols) | High | rsc.org |
| (E)-3-iodobut-2-enoic acid | Organozinc or organotin | PdCl₂(MeCN)₂, DMF | 3-Substituted but-3-enoic acids | Good | researchgate.netnih.gov |
Mizoroki-Heck Type Reactions of Related Iodinated Olefins
While direct Heck reactions specifically involving this compound are not detailed in the provided search results, related compounds demonstrate the applicability of this methodology. For instance, a solvent-free Mizoroki-Heck reaction has been employed using methyl (2Z)-3-iodobut-2-enoate with allylic cyclohexenols to synthesize abscisic acid precursors researchgate.netmdpi.comresearchgate.net. This indicates that iodinated butenoate derivatives are viable partners in Heck couplings. Furthermore, the general reactivity of allylic alcohols in palladium-catalyzed reactions, such as the coupling with methyl 2-iodobenzoate (B1229623) to form ketones, suggests that the hydroxyl group does not necessarily preclude participation in Heck-type transformations researchgate.net. The reactivity of related iodinated olefins, such as (E)-1,1,1-trifluoro-3-iodobut-2-ene, which undergoes substitution and addition reactions, further supports the potential for vinyl iodides in this class of compounds to engage in palladium-catalyzed olefinations uni-saarland.de.
Table 2: Mizoroki-Heck Reactions of Related Iodinated Olefins
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| Methyl (2Z)-3-iodobut-2-enoate | Allylic cyclohexenols/cyclohexanols | Pd(OAc)₂, ligand-free (optimized) | Diene derivatives | Mod-Good | researchgate.netmdpi.com |
| Iodobenzene | Styrene | PdCl₂, KOAc, MeOH | Stilbene | N/A | wikipedia.org |
| (E)-1,1,1-trifluoro-3-iodobut-2-ene | Various electrophiles | N/A | Substitution/addition products | N/A | uni-saarland.de |
Stille Coupling Analogues Involving Iodinated Phosphonate Derivatives
The Stille coupling is a robust palladium-catalyzed cross-coupling reaction that utilizes organotin reagents. The specific requirement for "iodinated phosphonate derivatives" in analogues involving this compound is a niche area. While direct examples of such couplings with this compound are not prominent in the search results, related chemistry provides context.
The synthesis of stannylated allyl and vinyl phosphonates via molybdenum-catalyzed hydrostannations has been reported researchgate.netuni-saarland.deuni-saarland.deacs.org. This work demonstrates the ability to introduce organotin functionalities onto molecules that also contain phosphonate groups, or onto allylic/vinyl systems. Such stannylated phosphonates could, in principle, serve as substrates in Stille-type couplings if the iodine atom were present elsewhere in the molecule or if the phosphonate itself were part of the organotin reagent. The inherent versatility of the Stille reaction, which tolerates a wide range of functional groups, suggests that if a suitable iodinated phosphonate derivative related to this compound were synthesized, it could potentially undergo Stille coupling.
Table 3: Synthesis of Stannylated Phosphonates (Relevant to Stille Coupling Analogues)
| Precursor | Reaction Type | Catalyst System | Product | Yield | Reference |
| Allylic alcohols/alkenes | Hydrostannation | Molybdenum catalysts | Stannylated allyl and vinyl phosphonates | Good | uni-saarland.deuni-saarland.deacs.org |
| Vinyl halides bearing protected carboxyl | Stille cross-coupling | Pd catalyst | Vinyl-substituted carboxylic derivatives | N/A | researchgate.net |
Catalytic Synthesis of Allenes
Allenes are cumulenes with two adjacent double bonds, and their synthesis, particularly enantioselective methods, is an active area of research. While this compound itself might not be a direct precursor in all reported allene (B1206475) syntheses, related allylic and propargylic alcohols are utilized.
Catalytic asymmetric synthesis of allenols from propargylic alcohols, aldehydes, and amines using CuBr/ZnI₂ has been achieved with high enantioselectivity organic-chemistry.orgorganic-chemistry.org. This method highlights the role of alcohols in directing stereochemistry in allene formation. Gold(I)-catalyzed iodoalkoxylation of allenes produces iodinated allylic ethers researchgate.netacs.orgmolaid.comcgl.org.cnmdpi.com, which involves allenes and iodine but not the synthesis of allenes from iodinated alcohols. Palladium-catalyzed synthesis of allyl acetates from allenes has also been reported researchgate.net. Furthermore, nickel-catalyzed asymmetric propargylation of propargylic alcohol derivatives and organocatalytic asymmetric synthesis of tetrasubstituted allenes from racemic propargylic alcohols are established routes nih.govnih.govbohrium.com. These findings suggest that the allylic alcohol moiety, and potentially the vinyl iodide, could be incorporated into strategies for allene synthesis, perhaps through rearrangement or coupling pathways.
Table 4: Catalytic Synthesis of Allenes from Related Precursors
| Precursor | Reaction Type | Catalyst System | Product | Yield | Enantioselectivity | Reference |
| Propargylic alcohols, aldehydes, amines | Asymmetric allenol synthesis | CuBr, ZnI₂, chiral ligands | Axially chiral allenols | Good | Up to 97% ee | organic-chemistry.orgorganic-chemistry.org |
| Propargylic alcohol derivatives | Asymmetric propargylation/Myers rearrangement | Ni-catalyzed | 1,3-Disubstituted allenes | Good | Excellent | nih.gov |
| Racemic propargylic alcohols | Organocatalytic asymmetric synthesis | Organocatalysis | Tetrasubstituted allenes | Up to 96% | Up to 97% ee | nih.govbohrium.com |
| Allenes | Palladium-catalyzed synthesis | Pd(OAc)₂/PPh₃, AcONa | Allyl acetates | Mod-Good | N/A | researchgate.net |
Reactions Involving the Allylic Alcohol Moiety
The hydroxyl group in this compound, being part of an allylic alcohol system, exhibits characteristic reactivity that can be exploited for functionalization.
Electrophilic and Nucleophilic Functionalization at the Hydroxyl Group
The hydroxyl group of allylic alcohols can be activated by various reagents, allowing for nucleophilic attack or conversion into a better leaving group. This facilitates a range of transformations, including O-alkylation, O-acylation, and conversion into organometallic species.
A notable transformation is the direct conversion of allylic alcohols to phosphonates. This can be achieved through reaction with triethyl phosphite (B83602) mediated by zinc iodide researchgate.netacs.orgnih.govresearchgate.net. This method provides a convenient alternative to traditional Arbuzov reactions, which typically require prior conversion of the alcohol to a halide. The zinc iodide acts as a Lewis acid, likely activating the alcohol towards reaction with the phosphite.
Table 5: Functionalization of Allylic Alcohol Hydroxyl Groups
| Allylic Alcohol Substrate | Reaction Type | Reagents/Catalyst | Product | Yield | Reference |
| Allylic alcohols | Phosphonylation | Triethyl phosphite, ZnI₂ | Diethyl phosphonates | Mod-Exc | acs.orgnih.govresearchgate.net |
| Allylic alcohols | Allylic C-OH Silylation | Disilanes, Pd(BF₄)₂(MeCN)₄ | Allylsilanes | High | organic-chemistry.org |
| Allylic alcohols | Allylic C-OH Borylation | Bis(pinacolato)diboron, Pd pincer complexes | Allylboronates | High | diva-portal.org |
| Allylic alcohols | Allylation | Aryl/Alkenylboronic acids, Pd(0)/PPh₃ | Aryl/Alkenyl substituted allylic alcohols | High | rsc.org |
| Allylic alcohols | Amination | Amines, Pd catalyst, 1,3-diethylurea (B146665) (co-catalyst) | Allylic amines | N/A | researchgate.net |
Compound List
this compound
(Z)-3-iodo-2-buten-1-ol
(Z)-3-methyl-2-alken-1-ols
(Z)-3-iodo-3-trifluoromethyl-1-aryl allylic alcohols
(E)-3-alkynyl-3-trifluoromethyl allylic alcohols
Allyl alcohols
Arylboronic acids
Alkenylboronic acids
Organozinc reagents
Organotin compounds
Stannylated allyl phosphonates
Stannylated vinyl phosphonates
Propargylic alcohols
Aldehydes
Amines
Allenols
Allenes
Allyl acetates
1,3-Disubstituted allenes
Tetrasubstituted allenes
Diethyl phosphonates
Allylsilanes
Allylboronates
Allylic amines
(E)-1,1,1-trifluoro-3-iodobut-2-ene
Methyl (2Z)-3-iodobut-2-enoate
Abscisic acid
Methyl 2-iodobenzoate
This compound, with its dual functionality of a vinyl iodide and an allylic alcohol, presents a rich platform for chemical synthesis. Its vinyl iodide moiety is susceptible to palladium-catalyzed cross-coupling and Heck-type reactions, enabling the introduction of various carbon substituents. Concurrently, the allylic alcohol group can be directly functionalized through phosphonylation, silylation, or borylation reactions, or it can participate in transition metal-catalyzed transformations, often with the aid of activating agents or specific ligands. The exploration of these reactivities continues to expand the synthetic utility of this compound and its analogues in the creation of complex organic structures.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of unsaturated alcohols are a significant area of organic synthesis, often mediated by electrophilic reagents that activate the alkene. While specific studies detailing the intramolecular cyclization of this compound itself are not extensively documented in the immediate search results, general principles of iodocyclization of unsaturated alcohols provide insight into potential pathways. Iodine-promoted cyclization reactions, as described for various unsaturated systems, typically involve the electrophilic activation of the carbon-carbon double bond by an iodine species, followed by intramolecular nucleophilic attack by a heteroatom (such as oxygen from the alcohol moiety) to form a cyclic ether or iodoether nih.gov.
For instance, halocyclization of unsaturated alcohols using reagents like Bis(sym-collidine)iodine(I) Perchlorate can yield three- to seven-membered-ring iodoethers thieme-connect.com. Similarly, iodine-catalyzed Prins cyclization of homoallylic alcohols can lead to the formation of iodo-tetrahydropyrans, often proceeding through carbocation intermediates after initial activation by iodine mdpi.com. These general mechanisms highlight the propensity of unsaturated alcohols to undergo cyclization upon activation of the alkene, with iodine incorporation being a common outcome when iodine-based reagents are employed.
Ring-Opening Reactions of Alkylidenecyclopropanes Leading to Iodinated Alkenols
Alkylidenecyclopropanes can serve as precursors for iodinated alkenols through ring-opening reactions. A notable method involves the iodohydroxylation of alkylidenecyclopropanes using systems like I₂/H₂O mdpi.comacs.org. This reaction typically leads to the opening of the cyclopropane (B1198618) ring and the addition of both an iodine atom and a hydroxyl group across the newly formed double bond or within the cyclopropyl (B3062369) ring system.
Specifically, studies have reported the synthesis of iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives via this route mdpi.comacs.org. This process exemplifies how strained cyclopropane rings can be manipulated to yield functionalized unsaturated alcohols containing an iodine substituent. The reaction mechanism often involves the electrophilic attack of an iodine species on the alkylidenecyclopropane, leading to ring opening and subsequent capture of the resulting carbocation or radical intermediate by water or iodide, ultimately incorporating the iodine atom and hydroxyl group into the product mdpi.com.
Mechanistic Studies of Iodinated Unsaturated Alcohol Reactivity
The reactivity of iodinated unsaturated alcohols is characterized by the interplay between the alkene functionality, the hydroxyl group, and the iodine substituent. Electrophilic activation of the alkene is a common theme in their reactions. For example, in hypervalent iodine-promoted reactions, unsaturated alcohols can undergo activation via intermediates such as iodine(III)-π complexes or iodine(III)iranium species, which are then susceptible to nucleophilic attack beilstein-journals.orgnih.govacs.orgacs.orgfigshare.comfrontiersin.org. While many of these studies focus on fluorocyclization, the fundamental principles of alkene activation by electrophilic iodine species are transferable to understanding iodinated unsaturated alcohol reactivity.
Mechanistic investigations often explore the influence of Lewis or Bronsted acids on these reactions, which can facilitate the activation process and dictate reaction selectivity acs.orgacs.orgfrontiersin.org. For unsaturated alcohols, a "fluorination first and cyclization later" mechanism has been proposed in the context of fluorocyclization, suggesting that the alkene is first fluorinated after activation, followed by intramolecular cyclization nih.govfrontiersin.org. Analogous pathways involving iodination are plausible, where electrophilic iodine species activate the double bond, paving the way for intramolecular cyclization.
Kinetics and Product Analysis of Radical Reactions
Studies involving the reaction of hydroxyl (OH) radicals with iodinated unsaturated alcohols, such as 2-iodo-but-3-en-1-ol, provide valuable kinetic and product analysis data. These investigations often employ techniques like laser photolysis-laser induced fluorescence (LP-LIF) to monitor reaction rates and identify products under controlled conditions, typically in the presence of oxygen (O₂) and nitric oxide (NO) researchgate.netnih.govresearchgate.net.
Applications of 3 Iodobut 2 En 1 Ol As a Strategic Building Block in Complex Organic Synthesis
Total Synthesis of Natural Products
3-Iodobut-2-en-1-ol (B11716759) has proven to be a crucial intermediate in the total synthesis of several biologically significant natural products, leveraging its reactivity in various coupling and functionalization reactions.
Synthesis of Abscisic Acid and its Analogues
Abscisic acid (ABA) is a vital plant hormone regulating growth, development, and stress responses. The synthesis of ABA and its analogues often relies on this compound or its ester derivatives to construct the characteristic conjugated diene side chain.
Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction is frequently employed, often under solvent-free conditions, to couple allylic alcohols or cyclohexenols with methyl (2Z)-3-iodobut-2-enoate, a derivative of this compound. This strategy efficiently builds the carbon skeleton of ABA mdpi.commdpi.com. Optimization studies have identified conditions, such as the use of silver carbonate as a co-catalyst, to achieve high yields and selectivity mdpi.com.
Sonogashira Coupling: In the synthesis of ABA analogues, (Z)-3-iodobut-2-en-1-ol has been utilized in Sonogashira coupling reactions with terminal acetylenes. This approach yields xanthoxin-like allylic alcohols, which serve as precursors for inhibitors of ABA biosynthesis loewenlabs.ca.
Preparation: (Z)-3-iodobut-2-en-1-ol can be synthesized efficiently via the reduction of but-2-yn-1-ol using Red-Al, followed by iodination psu.edu.
Efficiency: A notable synthesis of ABA has reported a global yield of 54% over four steps, underscoring the efficiency of routes employing this compound derivatives mdpi.com.
Table 4.1.1: Role of this compound in Abscisic Acid Synthesis
| Target Molecule/Analogue | Key Role of this compound Derivative | Reaction Type(s) | Key Intermediates/Fragments |
| Abscisic Acid (ABA) | Precursor for conjugated diene side chain | Mizoroki-Heck Coupling | Methyl (2Z)-3-iodobut-2-enoate |
| ABA Analogues | Precursor for xanthoxin-like allylic alcohol | Sonogashira Coupling | Terminal acetylenes |
Construction of Calyculin C Fragments
Calyculin C is a highly cytotoxic marine natural product known for its potent biological activity. The synthesis of its complex structure often involves the preparation of key fragments, where derivatives of this compound play a crucial role.
Fragment Synthesis: Protected forms of this compound, such as (E)-tert-butyl((3-iodobut-2-en-1-yl)oxy)dimethylsilane, are employed in the construction of the C1-C12 tetraene fragment of Calyculin C thieme-connect.commolaid.com.
Table 4.1.2: this compound Derivatives in Calyculin C Synthesis
| Target Molecule/Fragment | Key Role of this compound Derivative | Reaction Type(s) | Key Intermediates/Fragments |
| Calyculin C (C1-C12 Fragment) | Building block for tetraene chain | Cross-Coupling | Various coupling partners |
Precursors for Polyalkyl Furans and Furan-Containing Natural Products
This compound, particularly its (Z)-isomer, serves as a valuable precursor in the synthesis of polyalkyl furans and other natural products featuring furan (B31954) rings.
Michael-Heck Methodology: The compound is integral to the Michael-Heck methodology, a synthetic strategy that enables the efficient construction of these furan-based structures escholarship.org.
Assembly of Furan Scaffolds: The iodo-alkene moiety facilitates participation in cross-coupling reactions, allowing for the controlled assembly of the carbon framework required for the formation of furan rings and their subsequent elaboration into natural product targets escholarship.org.
Table 4.1.3: this compound in Furan Synthesis
| Target Compound Class | Key Role of this compound | Methodology | Significance |
| Polyalkyl Furans | Synthon for furan ring assembly | Michael-Heck | Construction of complex furan architectures |
| Furan-Containing Natural Products | Building block | Cross-Coupling | Access to diverse natural product scaffolds |
Intermediates for Fungal Decanolides and Macrocyclic Systems
(Z)-3-Iodo-2-buten-1-ol functions as a key intermediate in the synthesis of building blocks for fungal decanolides and other macrocyclic systems, which often possess significant biological activities.
Stille Coupling: This compound can be employed in Stille coupling reactions with organozinc reagents to generate (Z)-3-methyl-2-alken-1-ols. These products are valuable synthons for constructing larger molecular frameworks researchgate.net.
Access to Polyenic Systems: This synthetic approach provides concise access to polyenic products, which are foundational elements in many macrocyclic natural products, such as Inthomycin C researchgate.net. The iodo-alkene functionality is critical for these cross-coupling strategies, enabling the stereocontrolled assembly of the extended polyenic chains characteristic of these molecules researchgate.net.
Table 4.1.4: Role of (Z)-3-Iodo-2-buten-1-ol in Macrocycle Synthesis
| Target Compound Class | Key Role of (Z)-3-Iodo-2-buten-1-ol | Reaction Type(s) | Significance |
| Fungal Decanolides | Intermediate for building blocks | Stille Coupling | Synthesis of (Z)-3-methyl-2-alken-1-ols |
| Macrocyclic Systems (e.g., Inthomycin C) | Precursor for polyenic chains | Cross-Coupling | Concise access to complex polyenic structures |
Modular Synthesis of Advanced Organic Scaffolds and Architectures
Beyond the synthesis of specific natural products, this compound is a versatile tool for the modular construction of a wide array of advanced organic scaffolds and complex molecular architectures. Its bifunctional nature allows for strategic incorporation into diverse synthetic routes.
Bifunctional Reactivity: The presence of both a reactive vinyl iodide and a primary allylic alcohol allows this compound to act as a bifunctional building block, enabling sequential or simultaneous functionalization.
Cross-Coupling Versatility: It readily participates in palladium-catalyzed cross-coupling reactions, including Stille, Suzuki, and Sonogashira couplings. These reactions are pivotal for extending carbon chains and forming new carbon-carbon bonds, essential for building complex scaffolds researchgate.netacs.orgnih.govacs.org.
Carotenoid Synthesis: Derivatives such as diethyl (E)-(3-iodobut-2-en-1-yl)phosphonate have been successfully utilized in Stille coupling reactions as part of the synthesis of complex carotenoids. This demonstrates its utility in constructing extended polyenic systems, which are important in pigments and photoprotective compounds acs.orgnih.gov.
Polyenic System Construction: The compound serves as a precursor for assembling polyenic structures, which are prevalent motifs in biologically active molecules and advanced materials, contributing to their extended conjugation and electronic properties researchgate.net.
Modular Assembly: Its ability to undergo selective functionalization at either the iodine atom or the alcohol group facilitates its incorporation into diverse molecular frameworks, supporting modular synthetic strategies where complex molecules are built from smaller, well-defined units.
Related Compounds in Scaffold Synthesis: The synthetic utility of related iodinated alkenols, such as iodocyclopropylmethanols and 3-iodobut-3-en-1-ols, in constructing cyclic and complex scaffolds further validates the importance of this class of compounds in organic synthesis acs.orgacs.org.
Macrocyclization: The vinyl iodide functionality can be instrumental in macrocyclization strategies, either directly or through its conversion into other reactive species, enabling the efficient formation of large ring systems characteristic of many natural products acs.org.
Table 4.2: General Applications of this compound in Modular Synthesis
| Application Area | Key Role of this compound | Reaction Type(s) | Types of Scaffolds/Molecules Constructed |
| Complex Scaffold Assembly | Bifunctional Building Block | Cross-Coupling (Stille, Suzuki, Sonogashira) | Diverse organic architectures |
| Polyenic System Synthesis | Precursor for extended chains | Stille Coupling (with phosphonate (B1237965) derivatives) | Carotenoids, conjugated systems |
| Macrocyclic Synthesis | Synthon for ring closure | Various coupling and cyclization strategies | Macrocycles, complex natural products |
| Modular Synthesis Strategies | Versatile synthon | Functional group transformations, coupling | Libraries of advanced organic structures |
Compound List
this compound
Abscisic Acid (ABA)
Calyculin C
Polyalkyl Furans
Fungal Decanolides
Inthomycin C
Carotenoids
Computational and Theoretical Investigations on Iodinated Unsaturated Alcohols
Mechanistic Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly suitable for studying reaction mechanisms in organic chemistry. It allows for the calculation of energies, geometries, and properties of molecules, including transition states, which are crucial for understanding reaction pathways.
DFT calculations are instrumental in mapping out potential reaction pathways and identifying the geometries and energies of transition states. For reactions involving iodinated unsaturated alcohols, these calculations can differentiate between competing mechanisms and predict the most energetically favorable routes. For instance, studies on the fluorocyclization of unsaturated alcohols by hypervalent iodine reagents have utilized DFT to compare different mechanistic proposals, such as "fluorination first and cyclization later" versus "cyclization first and fluorination later" pathways researcher.lifefrontiersin.orgnih.govfrontiersin.org. These analyses reveal that the specific substrate (e.g., alcohol vs. carboxylic acid) and its functional group's properties (like pKa) dictate the preferred mechanism researcher.lifefrontiersin.orgnih.gov.
Transition state geometries are critical for understanding the stereochemical and regiochemical outcomes of reactions. For example, in the fluorocyclization of unsaturated alcohols, DFT has identified specific transition states, such as TSB' with an energy of 12.0 kcal/mol for a Markovnikov pathway, and TSD' with 24.1 kcal/mol for an anti-Markovnikov pathway in the "fluorination first" mechanism nih.gov. In contrast, for unsaturated carboxylic acids, a "cyclization first" mechanism was found to be favored, with a cyclization transition state (TSF) at -0.4 kcal/mol and a subsequent fluorination transition state (TSB) at 2.0 kcal/mol nih.gov.
Interactive Activation Coordinate Transition State (IACTA) algorithms, based on DFT, can also be employed to systematically explore reaction pathways by stretching specific bonds or altering angles, thereby generating plausible transition state geometries for subsequent optimization rsc.org. This approach aids in reducing the manual effort required for setting up transition state calculations and provides reasonable starting structures for optimization rsc.org.
Table 1: Representative Transition State Energies in Fluorocyclization Reactions
| Reaction Step/Mechanism | Transition State | Relative Energy (kcal/mol) | Notes |
| Fluorination first, cyclization later (Unsaturated Alcohol) | TSB' | 12.0 | Markovnikov pathway |
| TSD' | 24.1 | Anti-Markovnikov pathway | |
| Cyclization first, fluorination later (Unsaturated Carboxylic Acid) | TSF | -0.4 | Favored pathway |
| TSB | 2.0 | Higher energy pathway |
Computational modeling provides detailed insights into how iodine species, including molecular iodine (I₂) and hypervalent iodine reagents, activate alcohol functional groups. DFT studies have shown that iodine can form non-covalent O-I complexes with alcohols, with computed free energies for complex formation around 3 kcal/mol, and solvation effects can increase the endoergicity by approximately 1 kcal/mol unf.educonicet.gov.ar. Natural Bond Orbital (NBO) analysis can quantify charge transfer within these complexes, with values around -0.044 e indicating a shift of electron density from the alcohol to the iodine molecule conicet.gov.ar.
The interaction between molecular iodine and alcohols is often characterized by halogen bonding, where the iodine atom acts as an electrophile. However, calculations suggest that this halogen bond formation does not strongly activate the hydroxyl group as a leaving group for SN1-type processes unf.educonicet.gov.ar. Instead, for alcohols with β-hydrogens, elimination (E1-like or E2-type) or proton abstraction becomes more plausible unf.educonicet.gov.ar.
In catalyzed reactions, such as BF₃-catalyzed alcohol oxidation by hypervalent iodine(III) compounds, DFT has elucidated complex mechanisms. These include ligand exchange, where BF₃ coordination to the alcohol increases its acidity, facilitating exchange via an associative mechanism with an activation free energy of approximately 10 kcal/mol acs.org. The redox process often involves α-hydride elimination, which can be the rate-determining step with an activation free energy around 24 kcal/mol acs.org. Computational studies also explore the activation of unsaturated systems, such as the interaction of hypervalent iodine with alkenes, forming π-complexes with I···alkene distances typically in the range of 2.685–2.871 Å, indicating activation of the double bond frontiersin.org.
Table 2: Iodine-Alcohol Interactions and Activation Parameters
| Interaction Type | Calculated Energy/Parameter | Value | Notes |
| O-I Complex Formation (Free Energy) | Free Energy | ~3 kcal/mol | Endoergicity, influenced by solvation |
| Charge Transfer (I₂ to Alcohol via NBO) | Charge | -0.044 e | Indicates electron density shift |
| I···alkene Interaction (in π-complex) | Bond Length | 2.685-2.871 Å | Suggests activation of the alkene |
| Ligand Exchange (BF₃-alcohol complex) | Activation Free Energy | ~10 kcal/mol | Concerted interchange associative mechanism |
| α-Hydride Elimination (in BF₃-catalyzed oxidation) | Activation Free Energy | ~24 kcal/mol | Rate-determining step |
Hypervalent iodine reagents are recognized for their diverse reactivity as oxidants and electrophiles, often serving as environmentally friendly and cost-effective catalysts in organic synthesis beilstein-journals.org. Computational studies, particularly DFT, are crucial for understanding their catalytic cycles and the origin of their reactivity. For instance, in the context of fluorocyclization, hypervalent iodine(III) reagents activate unsaturated alcohols and carboxylic acids, facilitating cyclization and halogenation researcher.lifefrontiersin.orgnih.govfrontiersin.org.
Molecular iodine itself can act as a catalyst, with computational analysis suggesting that halogen bonding between I₂ and substrates, such as Michael acceptors, is responsible for reducing activation free energies and thus promoting reactions acs.org. This interaction lowers the energy barriers for key steps in catalytic cycles. Hypervalent iodine compounds have also been explored in BF₃-catalyzed oxidations of alcohols, where they participate in the redox processes to yield aldehydes and ketones acs.org. Furthermore, chiral hypervalent iodine catalysts are being developed, and DFT calculations are used to understand how the catalyst's specific arrangement influences the stereochemical outcome of reactions beilstein-journals.org.
Understanding Electronic Effects and Reactivity
The electronic properties of molecules like 3-Iodobut-2-en-1-ol (B11716759) play a pivotal role in their reactivity. Computational methods help to dissect these effects.
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, posits that the reactivity of molecules is primarily governed by the interactions between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) wikipedia.orgfiveable.meslideshare.net. This theory provides a framework for understanding and predicting the outcomes of various organic reactions, including pericyclic reactions, by analyzing the energy levels and spatial overlap of these frontier orbitals wikipedia.orgfiveable.meslideshare.netlibretexts.orgimperial.ac.uk.
For iodinated unsaturated alcohols, FMO theory can elucidate how the electron-rich π-system of the double bond and the electron-withdrawing iodine atom influence the HOMO and LUMO energies. The interaction between the HOMO of one reactant and the LUMO of another is often the dominant factor in bond formation wikipedia.orgfiveable.me. By examining these interactions, FMO theory can predict the preferred reaction pathways, regioselectivity, and stereoselectivity. For example, it can explain the favored endo selectivity in Diels-Alder reactions based on maximum spatial overlap between the diene's HOMO and the dienophile's LUMO fiveable.me. The relative energies of the frontier orbitals, often quantified by the HOMO-LUMO gap, also provide insights into the kinetic and thermodynamic aspects of a reaction fiveable.me.
Predictive Modeling for Stereochemical Control in Transformations
Achieving precise stereochemical control in the synthesis of complex molecules is paramount. Computational chemistry, particularly DFT and FMO theory, offers powerful tools for predicting and guiding these stereoselective transformations.
Studies have shown that FMO theory can predict the stereochemical outcomes of reactions, such as the endo/exo selectivity in cycloadditions or the stereochemistry of electrocyclic reactions, by analyzing the orbital symmetry and overlap fiveable.melibretexts.org. For reactions involving iodinated unsaturated alcohols, computational modeling can help design synthetic strategies by predicting which reaction conditions or catalysts will yield the desired stereoisomer.
Furthermore, DFT calculations can be used to model the transition states of stereoselective reactions. By comparing the energies of transition states leading to different stereoisomers, researchers can predict the most likely product. For instance, in the context of halogenation, computational studies can help rationalize selectivities based on factors like steric hindrance or electronic effects, as seen in models considering A¹‚³ strain minimization nih.gov. The use of chiral catalysts, often analyzed computationally, is also key to achieving enantioselective transformations beilstein-journals.org.
Theoretical Studies of Halogenated Unsaturated Systemsresearchgate.net
Theoretical studies on halogenated unsaturated systems, including iodinated unsaturated alcohols, provide critical insights into reaction mechanisms and molecular behavior. A significant contribution to this area comes from research investigating the oxidation mechanisms of unsaturated hydrocarbons initiated by radicals, which often utilize functionalized precursors to probe specific pathways. For instance, a study by Yang and Huang researchgate.net examined the OH radical initiated oxidation of 1,3-butadiene (B125203), employing "2-iodo-but-3-en-1-ol" as a precursor. While this specific study focused on a related iodinated unsaturated alcohol, its methodology and findings are representative of the theoretical investigations applied to this class of compounds.
The research utilized the photodissociation of 2-iodo-but-3-en-1-ol to generate specific reactive intermediates, thereby providing insights into the OH-initiated oxidation mechanism of 1,3-butadiene researchgate.net. This approach allows for the isolation and study of key steps in complex atmospheric chemistry or organic reaction pathways. Theoretical calculations, often in conjunction with experimental techniques like laser photolysis-laser induced fluorescence (LP-LIF), were employed to determine rate constants and branching ratios for various reaction channels researchgate.net.
Key Findings from Representative Theoretical Studies:
Theoretical investigations in the realm of halogenated unsaturated systems often focus on quantifying reaction rates and identifying dominant mechanistic pathways. For example, studies on the fluorocyclization of unsaturated alcohols using hypervalent iodine reagents have detailed transition state energies, revealing preferences for specific reaction pathways nih.govfrontiersin.org. Similarly, studies on the activation of alcohols by iodine have explored the energetics of intermediate complex formation conicet.gov.arresearchgate.net.
Table 1: Kinetic Parameters from OH Radical Oxidation Study researchgate.net
| Parameter | Value | Uncertainty/Notes |
| Rate constant for O₂ addition to hydroxyalkyl radical | 7.0 x 10⁻¹³ cm³ s⁻¹ | (+7.0/-3.0) x 10⁻¹³ cm³ s⁻¹ |
| Overall reaction rate constant (hydroxy peroxy radical + NO) | 1.5 x 10⁻¹¹ cm³ s⁻¹ | (+1.0/-0.6) x 10⁻¹¹ cm³ s⁻¹ |
| Branching ratio for δ-hydroxyalkoxy channel (E form) | 13% | ± 5% |
Table 2: Representative Theoretical Findings in Halogenated Unsaturated Systems
(Note: These findings are from studies on related systems and illustrate the types of data obtained in theoretical investigations of halogenated unsaturated alcohols.)
| Property Investigated | Computational Method | Key Finding / Value | Source Context |
| Transition State Energy (Markovnikov pathway) | DFT | 12.0 kcal/mol | Fluorocyclization of unsaturated alcohols nih.govfrontiersin.org |
| Transition State Energy (Anti-Markovnikov pathway) | DFT | 24.1 kcal/mol | Fluorocyclization of unsaturated alcohols nih.govfrontiersin.org |
| I···alkene interaction distance in intermediate | DFT | 2.685 Å and 2.871 Å | Iodine(III)-π intermediate in fluorocyclization nih.govfrontiersin.org |
| Free energy for O–I complex formation with alcohols | DFT | ~3 kcal/mol | Iodine activation of alcohols conicet.gov.arresearchgate.net |
| Nucleophilic oxygen charge (NPA) in transition state | DFT (NBO analysis) | -0.779 | Fluorocyclization of unsaturated alcohols nih.govfrontiersin.org |
These theoretical investigations underscore the importance of computational methods in dissecting complex reaction mechanisms and quantifying the energetic landscape of chemical transformations involving iodinated unsaturated alcohols and related halogenated systems.
Advanced Spectroscopic Characterization in Research on 3 Iodobut 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of atoms within a molecule. For 3-Iodobut-2-en-1-ol (B11716759) (CH₃-C(I)=CH-CH₂OH), ¹H NMR and ¹³C NMR spectroscopy are essential for its characterization.
Structural Elucidation: In a typical ¹H NMR spectrum of this compound, several distinct signals are expected. A methyl group (CH₃) attached to the vinylic carbon bearing the iodine atom would likely appear as a singlet in the region of δ 2.0–2.5 ppm. The vinylic proton (CH) would resonate as a doublet, influenced by coupling to the adjacent methylene (B1212753) group, typically in the range of δ 6.0–6.5 ppm. The methylene protons of the hydroxymethyl group (CH₂OH) would appear as a doublet (or a more complex multiplet if coupled to the vinylic proton) in the δ 4.0–4.5 ppm region. The hydroxyl proton (-OH) is expected to be a broad singlet, with its chemical shift being highly variable (δ 1–5 ppm) depending on concentration, solvent, and temperature, and it may exchange with deuterium (B1214612) if D₂O is added.
The ¹³C NMR spectrum would provide complementary information. The methyl carbon (CH₃) attached to the double bond would resonate in the upfield region, around δ 20 ppm. The vinylic carbon bearing the iodine (C-I) is expected to appear in the δ 70–100 ppm range, while the vinylic carbon bearing the proton (C-H) would be found further downfield, typically between δ 130–150 ppm. The methylene carbon of the hydroxymethyl group (CH₂OH) would resonate in the δ 60–70 ppm range.
Stereoisomer Differentiation: this compound can exist as two geometric isomers: (E) and (Z), due to the presence of the double bond. NMR spectroscopy is particularly adept at distinguishing these isomers. The chemical shifts of the vinylic proton, the methyl group, and the carbons involved in the double bond are sensitive to the stereochemistry. For instance, differences in the chemical shifts of the vinylic proton and the methyl group between the (E) and (Z) isomers would be observable, allowing for their differentiation and assignment. While direct experimental ¹H and ¹³C NMR data for unsubstituted this compound were not explicitly detailed in the provided search results, these expected patterns are crucial for its structural confirmation.
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups. This technique is invaluable for identifying the presence of key chemical bonds within this compound.
The IR spectrum of this compound is expected to exhibit absorption bands indicative of its constituent functional groups:
O-H Stretch: A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group of the alcohol.
C-H Stretches: Absorptions for sp³ C-H bonds (methyl and methylene groups) are typically observed around 2850–3000 cm⁻¹, while sp² C-H stretching (vinylic proton) usually appears in the region of 3000–3100 cm⁻¹.
C=C Stretch: The alkene double bond is expected to show an absorption band in the range of 1640–1680 cm⁻¹.
C-O Stretch: The carbon-oxygen single bond of the alcohol functional group typically absorbs in the fingerprint region, around 1050–1150 cm⁻¹.
C-I Stretch: The carbon-iodine bond typically absorbs at lower frequencies, often below 600 cm⁻¹, and may not be as prominently observed or easily assigned in standard mid-IR spectra.
Based on available literature for related compounds, IR data for a form of this compound has been reported.
| Wavenumber (cm⁻¹) | Assignment |
| 3160 | O-H Stretch (Alcohol) |
| 3042 | C-H Stretch (Vinylic, sp²) |
| 2865, 2772 | C-H Stretch (Aliphatic, sp³) |
| 1633 | C=C Stretch (Alkene) |
| 1478, 1423 | C-H Bending |
| 1309 | C-H Bending / C-O Stretch |
| 1261 | C-H Bending / C-O Stretch |
| 1080 | C-O Stretch (Alcohol) |
| 1015 | C-O Stretch (Alcohol) |
| 974, 934 | C-H Bending (Out-of-plane) |
| 839 | C-H Bending (Out-of-plane) |
| 726 | C-H Bending (Out-of-plane) / C-I Stretch |
Note: The provided IR data is attributed to compound 9 in reference sigmaaldrich.com, which is strongly suggested to be (E)-3-Iodobut-2-en-1-ol.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements of ions, enabling the determination of the elemental composition of a molecule. For this compound, HRMS is critical for confirming its molecular formula.
The molecular formula of this compound is C₄H₇IO. The calculated exact mass for this formula is approximately 197.954163 Da. HRMS analysis would typically involve ionizing the molecule (e.g., via Electrospray Ionization (ESI) or Electron Ionization (EI)) and measuring the mass-to-charge ratio (m/z) of the resulting ions, such as the molecular ion ([M]⁺) or protonated molecular ion ([M+H]⁺).
By comparing the experimentally determined accurate mass with the theoretically calculated exact mass for C₄H₇IO, HRMS can unequivocally confirm the elemental composition, thereby providing strong evidence for the identity of the compound. Direct HRMS data for unsubstituted this compound was not found in the provided search results.
Future Directions and Emerging Research Avenues in 3 Iodobut 2 En 1 Ol Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is crucial for unlocking the full potential of 3-Iodobut-2-en-1-ol (B11716759) in complex syntheses. Current research in related areas, such as palladium-catalyzed cross-coupling reactions of vinyl iodides and allylic moieties, highlights the need for more efficient and selective catalysts researchgate.netutoronto.ca. Future research could focus on:
Chiral Catalysis: Exploring chiral transition metal catalysts (e.g., palladium, copper, rhodium) or organocatalysts for enantioselective transformations involving this compound. This could lead to the stereoselective synthesis of chiral bioactive molecules. For instance, research into copper(I)-catalyzed reactions with allylic iodides has shown promise in sigmatropic rearrangements, indicating potential for developing similar selective catalytic systems for this compound acs.org.
Sustainable Catalysis: Investigating greener catalytic approaches, such as those utilizing earth-abundant metals, photocatalysis, or electrocatalysis. The trend towards sustainable chemistry necessitates the development of catalytic systems that operate under milder conditions, use less hazardous solvents, and exhibit higher atom economy. Research into visible-light photoredox catalysis for reactions involving iodides suggests a potential pathway for novel transformations rsc.orgbeilstein-journals.org.
Multicomponent Catalysis: Designing catalytic systems that can orchestrate multiple transformations in a single pot, thereby increasing efficiency and reducing waste. This could involve tandem reactions where the vinylic iodide and allylic alcohol functionalities are sequentially or concurrently engaged in catalytic cycles.
Exploration of New Synthetic Transformations and Reactivity Patterns
Beyond established reactions, there is significant scope for discovering novel synthetic transformations and a deeper understanding of the reactivity patterns of this compound.
C-H Functionalization: Investigating the potential for direct C-H functionalization adjacent to the double bond or at the allylic position, catalyzed by transition metals. This would offer more atom-economical routes to functionalized derivatives compared to traditional cross-coupling methods.
Radical Chemistry: Exploiting the vinylic iodide moiety in radical-mediated reactions. Studies on iodine catalysis often highlight radical pathways, suggesting that this compound could participate in novel radical cyclizations, additions, or rearrangements beilstein-journals.orgresearchgate.net.
Oxidative Transformations: Exploring oxidative functionalization of the allylic alcohol, potentially in conjunction with reactions at the vinylic iodide. For example, research into oxidative iodination of alkynes and alkenes using iodine sources and oxidants provides a conceptual basis for developing new oxidative transformations for this compound mdpi.com.
Umpolung Reactivity: Investigating Umpolung (polarity reversal) strategies, perhaps involving hypervalent iodine reagents, to access novel reactivity patterns from the vinylic iodide or allylic alcohol functionalities researchgate.net.
Broadening Applications in the Synthesis of Diverse Bioactive Molecules
The structural motif present in this compound is relevant to numerous natural products and pharmaceuticals, indicating a broad potential for its application.
Natural Product Synthesis: Expanding its use as a key intermediate in the total synthesis of complex natural products. Its structure, with a functionalized four-carbon chain, is amenable to building more elaborate carbon skeletons found in terpenes, polyketides, and other classes of bioactive compounds uni-hannover.deresearchgate.netacs.org. For instance, similar iodinated allylic alcohols have been employed in the synthesis of fungal decanolides researchgate.net.
Drug Discovery: Utilizing this compound as a versatile synthon for generating libraries of drug candidates. The ability to readily functionalize both the vinylic iodide (e.g., via cross-coupling reactions) and the allylic alcohol (e.g., via oxidation, esterification, or etherification) allows for rapid structural diversification. Research into the incorporation of difluoromethyl groups into bioactive molecules via cross-coupling with vinyl iodides highlights the potential of such precursors in medicinal chemistry researchgate.net.
Materials Science: Exploring the incorporation of the this compound moiety into functional materials, such as polymers or organic electronic components, by leveraging the reactivity of its functional groups in polymerization or coupling reactions.
Compound List:
this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
